Alinidine

Description

Structure

3D Structure

Properties

IUPAC Name |

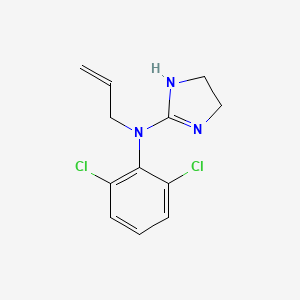

N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14/h2-5H,1,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTYVEUAQHPPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022571 | |

| Record name | Alinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33178-86-8 | |

| Record name | Alinidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33178-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alinidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033178868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alinidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALINIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7IDJ8DS1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alinidine's Mechanism of Action on the Sinoatrial Node: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alinidine, a derivative of clonidine, is a negative chronotropic agent that selectively slows the heart rate by acting on the sinoatrial (SA) node. This technical guide provides an in-depth analysis of the molecular and electrophysiological mechanisms underlying this compound's bradycardic effect. It consolidates quantitative data from key studies, details experimental methodologies, and visualizes the involved pathways. The primary action of this compound is the reduction of the pacemaker "funny" current (If), alongside effects on other ionic currents that contribute to its overall impact on cardiac pacemaking. This document is intended to be a comprehensive resource for researchers and professionals in pharmacology and drug development.

Introduction

The sinoatrial node is the heart's natural pacemaker, and its spontaneous electrical activity dictates the heart rate. The generation of this rhythmic activity is a complex interplay of various ion channels and currents. This compound emerged as a compound of interest for its ability to reduce heart rate with minimal effects on other cardiovascular parameters.[1] Its development was ultimately halted due to a lack of specificity, as it was found to also affect calcium and potassium channels.[2] Nevertheless, the study of this compound has provided valuable insights into the pharmacology of cardiac pacemaking. This guide will dissect the mechanism of action of this compound on the SA node, focusing on its electrophysiological effects and the underlying ionic currents.

Electrophysiological Effects of this compound on the Sinoatrial Node

This compound exerts its negative chronotropic effect primarily by altering the electrophysiological properties of SA node cells. The most prominent effect is a dose-dependent decrease in the spontaneous firing rate of these cells.[3] This is achieved through a selective slowing of the phase 4 diastolic depolarization, which is the key determinant of the heart rate.[4][5]

Impact on Action Potential Parameters

Studies on isolated rabbit SA node preparations have demonstrated that this compound prolongs the spontaneous cycle length in a dose-dependent manner. At a concentration of 2.9 µM, this compound was found to prolong the cycle length by 58 ± 28 ms, which corresponds to a 13% ± 7% increase. While the amplitude and duration of the action potential in dominant pacemaker fibers remain largely unchanged, this compound does prolong the repolarization in latent and atrial fibers. At higher concentrations (above 10 µg/ml), a decrease in the maximum rate of rise and the amplitude of the action potential has been observed.

Summary of Quantitative Electrophysiological Data

The following tables summarize the key quantitative findings from electrophysiological studies on the effects of this compound on the sinoatrial node.

| Parameter | This compound Concentration | Observed Effect | Species | Reference |

| Spontaneous Frequency | 0.3 - 100 µg/ml | Dose-dependent decrease | Rabbit | |

| Spontaneous Cycle Length | 2.9 µM | Prolongation of 58 ± 28 ms (13% ± 7%) | Rabbit | |

| Diastolic Depolarization | 0.7 - 14.3 µmol/L | Decreased rate | Rabbit | |

| Action Potential Duration | 0.7 - 14.3 µmol/L | Prolonged, especially the terminal part | Rabbit | |

| Max. Rate of Rise (AP) | > 10 µg/ml | Decreased | Rabbit | |

| Amplitude (AP) | > 100 µg/ml | Decreased | Rabbit | |

| Max. Diastolic Potential | 100 µg/ml | Depolarized | Rabbit | |

| Corrected SN Recovery Time | 2.9 µM | Increased from 83 ± 47 ms to 126 ± 80 ms | Rabbit | |

| Atrial Effective Refractory Period | Not specified | Increased by about 10% | Rabbit |

Mechanism of Action on Sinoatrial Node Ion Currents

The electrophysiological effects of this compound are a direct consequence of its interaction with several key ion currents that govern the pacemaker activity of the SA node.

The "Funny" Current (If / Ih)

The hyperpolarization-activated "funny" current (If or Ih) is a major contributor to the diastolic depolarization in SA node cells. This compound has been shown to be a blocker of this current. This blockade is voltage-dependent and is most pronounced within the potential range where diastolic depolarization occurs. The reduction of If by this compound leads to a slower rate of diastolic depolarization, thereby prolonging the time it takes for the membrane potential to reach the threshold for the next action potential, resulting in a lower heart rate.

Other Ion Currents

While the inhibition of the funny current is a primary mechanism, this compound also affects other ion currents in the SA node, contributing to its overall electrophysiological profile.

-

Slow Inward Current (Is): this compound suppresses the slow inward calcium current (Is) in a dose-dependent manner.

-

Outward Potassium Current (Ik): The outward potassium current (Ik) is also suppressed by this compound in a dose-dependent fashion.

The reduction in both the inward calcium and outward potassium currents contributes to the observed changes in the action potential shape and duration.

Summary of Effects on Ion Currents

| Ion Current | Effect of this compound | Consequence | Reference |

| If / Ih | Blockade/Reduction | Slows the rate of diastolic depolarization | |

| Is | Suppression | Contributes to changes in action potential shape | |

| Ik | Suppression | Contributes to delayed repolarization |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound's action and a typical experimental workflow for its study.

Caption: Signaling pathway of this compound's action on sinoatrial node ion channels.

Caption: Typical experimental workflow for studying this compound's effects.

Experimental Protocols

The following provides a generalized overview of the methodologies employed in the key studies of this compound's effects on the sinoatrial node.

Tissue and Cell Preparation

-

Animal Model: The majority of in-vitro studies have utilized the rabbit sinoatrial node due to its anatomical and electrophysiological similarities to the human SA node.

-

Isolation of SA Node Preparations: The right atrium containing the SA node is dissected and placed in a tissue bath continuously perfused with oxygenated Tyrode's solution at a physiological temperature.

-

Isolation of Single SA Node Cells: For patch-clamp studies, single sinoatrial node cells are enzymatically isolated. This typically involves perfusion of the SA node artery with a low-calcium solution containing enzymes such as collagenase and protease to dissociate the individual myocytes.

Electrophysiological Recordings

-

Intracellular Microelectrode Recordings: Standard glass microelectrodes filled with KCl are used to impale cells within the intact SA node preparation to record transmembrane action potentials.

-

Whole-Cell Patch-Clamp Technique: This technique is used on isolated single SA node cells to record both action potentials (in current-clamp mode) and specific ion currents (in voltage-clamp mode).

-

Voltage-Clamp Protocols: To isolate and study specific currents like If, Is, and Ik, specific voltage protocols are applied. For example, to measure If, hyperpolarizing voltage steps are applied from a holding potential.

-

-

Solutions:

-

Tyrode's Solution (extracellular): A buffered salt solution containing physiological concentrations of ions such as NaCl, KCl, CaCl2, MgCl2, and glucose.

-

Pipette Solution (intracellular): The composition varies depending on the specific current being measured but generally contains a potassium-based salt (e.g., K-aspartate or KCl) and buffering agents.

-

Drug Application

-

This compound is typically dissolved in an appropriate solvent and then diluted to the desired concentrations in the extracellular (Tyrode's) solution.

-

The drug-containing solution is then perfused into the tissue bath or applied to the isolated cell, and the electrophysiological parameters are recorded before, during, and after drug application to assess its effects.

Conclusion

This compound reduces the heart rate by primarily targeting the sinoatrial node. Its mechanism of action is multifaceted, with the most significant contribution coming from the blockade of the "funny" current (If), which slows the rate of diastolic depolarization. Additionally, its suppressive effects on the slow inward calcium current (Is) and the outward potassium current (Ik) contribute to its overall electrophysiological profile. Although no longer in clinical development, the study of this compound has been instrumental in advancing our understanding of the ionic basis of cardiac pacemaking and has paved the way for the development of more specific heart rate-lowering agents. This technical guide provides a consolidated resource for professionals in the field, summarizing the key quantitative data and methodologies related to the investigation of this compound's action on the sinoatrial node.

References

- 1. This compound reduces heart-rate without blockade of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a model of the mode of action of specific bradycardic agents on SA node activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological study of this compound in voltage clamped rabbit sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronotropic action of this compound on the isolated sinus node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological effects of this compound (ST 567) on sinoatrial node fibres in the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophysiological Properties of Alinidine

This technical guide provides a comprehensive overview of the electrophysiological properties of Alinidine, a bradycardic agent known for its selective action on the sinoatrial (SA) node. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Mechanism of Action

This compound, an N-allyl derivative of clonidine, exerts its primary effect by reducing the heart rate. This negative chronotropic action is achieved without significant blockade of beta-adrenoceptors, distinguishing it from many other heart rate-lowering drugs.[1][2] The principal mechanism involves the inhibition of the hyperpolarization-activated inward current, also known as the "funny" current (If), which is crucial for the spontaneous diastolic depolarization in pacemaker cells of the SA node.[3][4] By slowing the rate of this depolarization, this compound prolongs the cardiac cycle and, consequently, reduces the heart rate.[3]

While the inhibition of If is central, studies have also revealed that this compound can affect other ion channels. It has been shown to suppress the slow inward calcium current (Is) and the outward potassium current (Ik) in a dose-dependent manner. These actions contribute to the overall changes in the action potential configuration, including a delayed repolarization. Some evidence also suggests that this compound may interfere with A1-receptor-mediated effects of adenosine.

Electrophysiological Effects on Cardiac Tissue

This compound's electrophysiological profile demonstrates a targeted action on the SA node with minimal effects on other cardiac tissues. In conscious dogs, this compound decreased the sinus rate and lengthened the corrected sinus recovery time (CSRT) at higher doses. However, it did not alter intra-atrial, atrioventricular, or intraventricular conduction. The effective refractory periods of the right atrium, atrioventricular node, and right ventricle were also unaffected.

In isolated rabbit SA node preparations, this compound produced a dose-dependent decrease in the spontaneous frequency by reducing the slope of diastolic depolarization. This effect was observed across the entire SA node, indicating that it does not induce pacemaker shifts.

Quantitative Data on Electrophysiological Parameters

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the cited literature.

Table 1: Effects of this compound on Heart Rate and Blood Pressure

| Species/Subject | Dose | Route | Effect on Heart Rate | Effect on Blood Pressure | Reference |

| Healthy Volunteers | 0.5 mg/kg | i.v. | No change at rest, significant reduction during exercise | Not significantly affected | |

| Patients with Hyperkinetic Heart Syndrome | 0.5 mg/kg | i.v. | Reduced at rest and during exercise | No change | |

| Healthy People | 40 mg and 80 mg | Oral | Significantly reduced exercise tachycardia | 80 mg dose reduced arterial pressure | |

| Heart Patients | 40 mg | i.v. | Sustained bradycardic effect | - | |

| Conscious Dogs | 0.5, 1, 2 mg/kg | i.v. | Decreased sinus rate (≤ 43%) | Not modified | |

| Healthy Subjects | 40 mg | i.v. & Oral | Maximal decrease of 19.2% (i.v.) and 14.2% (oral) | Slight decrease in systolic BP, no change in diastolic BP |

Table 2: Effects of this compound on Cardiac Electrophysiological Parameters

| Parameter | Species/Tissue | Concentration/Dose | Effect | Reference |

| Corrected Sinus Node Recovery Time (CSRT) | Heart Patients (with autonomic blockade) | 40 mg i.v. | Increased from 165 ± 50 to 427 ± 117 msec | |

| Corrected Sinus Node Recovery Time (CSRT) | Conscious Dogs | 1 and 2 mg/kg i.v. | Lengthened (≤ 71%) | |

| Atrial Effective Refractory Period (AERP) | Conscious Dogs | 0.5, 1, 2 mg/kg i.v. | Increased (≤ 33%) | |

| Wenckebach Point (WP) | Conscious Dogs | 0.5, 1, 2 mg/kg i.v. | Decreased (≤ 33%) | |

| Spontaneous Cycle Length | Isolated Rabbit Right Atria | 2.9 µM | Prolonged by 58 ± 28 ms (13% ± 7) | |

| Slow Inward Current (Is) | Rabbit Sino-Atrial Node Cells | 0.3-100 µg/ml | Suppressed dose-dependently | |

| Outward Current (Ik) | Rabbit Sino-Atrial Node Cells | 0.3-100 µg/ml | Suppressed dose-dependently | |

| Hyperpolarization-activated Inward Current (Ih) | Rabbit Sino-Atrial Node Cells | 0.3-100 µg/ml | Reduced |

Detailed Experimental Protocols

The following methodologies are representative of the experimental setups used to investigate the electrophysiological properties of this compound.

Isolated Sino-Atrial Node Preparation (Rabbit)

-

Tissue Preparation: The right atrium, including the SA node, is dissected from a rabbit heart and placed in a tissue bath. The preparation is continuously superfused with a Tyrode solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, glucose 5.5) and gassed with 95% O2 and 5% CO2 at a constant temperature (e.g., 37°C).

-

Electrophysiological Recordings: Intracellular action potentials are recorded from the dominant pacemaker fibers within the SA node using glass microelectrodes filled with 3 M KCl. Parameters such as spontaneous cycle length, action potential duration, and the rate of diastolic depolarization (phase 4) are measured.

-

Drug Application: this compound is added to the superfusing solution in increasing concentrations to determine its dose-dependent effects.

Voltage Clamp Studies on Single Sino-Atrial Node Cells (Rabbit)

-

Cell Isolation: Single pacemaker cells are isolated from the SA node of a rabbit heart using enzymatic digestion (e.g., with collagenase and protease).

-

Voltage Clamp Technique: The whole-cell patch-clamp technique is employed to control the membrane potential of a single cell and measure the ionic currents flowing across the cell membrane. Specific voltage protocols are applied to isolate and study individual currents such as If, Is, and Ik.

-

Data Analysis: The current-voltage relationships and the kinetics of channel activation and inactivation are analyzed before and after the application of this compound to quantify its effects on the conductance and gating of the respective ion channels.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow.

Caption: Mechanism of this compound's bradycardic effect.

Caption: Electrophysiological investigation workflow.

Conclusion

This compound is a specific bradycardic agent whose primary electrophysiological effect is the reduction of heart rate through the inhibition of the pacemaker current (If) in the SA node. Its minimal impact on other cardiac electrophysiological parameters makes it a valuable tool for studying heart rate regulation. The development of this compound was halted due to a lack of specificity for its target, as it also affects calcium and potassium channels. Nevertheless, the study of its properties has contributed significantly to the understanding of cardiac pacemaking and the development of more specific If inhibitors.

References

- 1. This compound reduces heart-rate without blockade of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological study of this compound in voltage clamped rabbit sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as a model of the mode of action of specific bradycardic agents on SA node activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Alinidine: An In-depth Technical Guide on a Selective Bradycardic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine (formerly ST-567) is a centrally-acting antihypertensive agent and a negative chronotrope, meaning it reduces heart rate.[1] Developed in the 1970s and 1980s, it was investigated for its potential in treating angina and cardiac arrhythmias.[1][2] this compound is structurally an N-allyl derivative of clonidine.[3][4] Its primary mechanism of action involves the inhibition of the hyperpolarization-activated "funny" current (If) in the sinoatrial (SA) node, which is the heart's natural pacemaker. This targeted action on the SA node allows for a reduction in heart rate without significantly affecting other cardiovascular parameters like myocardial contractility, a feature that distinguished it from other bradycardic agents of its time like beta-blockers and calcium channel blockers.

However, the development of this compound was ultimately halted. This was due to a lack of sufficient specificity for the If current, as it also exhibited blocking effects on calcium and potassium channels, and it failed to improve outcomes in patients with acute myocardial infarction. Despite its discontinuation for clinical use, this compound remains a valuable pharmacological tool for studying the If current and the mechanisms of cardiac pacemaking.

Chemical and Physical Properties

This compound is an organic compound with the following properties:

| Property | Value | Reference |

| IUPAC Name | N-(2,6-dichlorophenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1H-imidazol-2-amine | |

| Synonyms | ST-567, N-allyl-clonidine, 2-(N-Allyl-N-(2,6-dichlorophenyl)amino)-2-imidazoline | |

| CAS Number | 33178-86-8 | |

| Molecular Formula | C₁₂H₁₃Cl₂N₃ | |

| Molar Mass | 270.16 g·mol⁻¹ | |

| Melting Point | 130-131 °C | |

| Boiling Point | 360.2±52.0 °C (Predicted) | |

| pKa | 10.42 (at 25°C) |

Mechanism of Action

This compound's primary bradycardic effect stems from its inhibition of the pacemaker current, If, in the sinoatrial node. This current is crucial for the diastolic depolarization phase of the action potential in pacemaker cells, thus controlling the heart rate.

Inhibition of the If "Funny" Current

The If current is a mixed sodium-potassium inward current that is activated upon hyperpolarization of the cell membrane. By blocking this current, this compound decreases the rate of diastolic depolarization in SA node cells. This leads to a longer time to reach the threshold for the next action potential, resulting in a reduced heart rate. The block of the If current by this compound is voltage-dependent and is most effective within the potential range where diastolic depolarization occurs.

Lack of Specificity

A significant limitation of this compound is its lack of specificity for the If current. It has been shown to also block calcium and potassium channels. This off-target activity contributes to side effects and a complex electrophysiological profile, including an elongation of the repolarization phase after an action potential.

Signaling Pathway

Caption: Mechanism of action of this compound in a sinoatrial node cell.

Pharmacokinetics

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Route | Value | Species | Reference |

| Bioavailability | Oral | ~92% | Human | |

| Half-life (Distribution) | IV | 0.6 ± 0.15 h | Human | |

| Half-life (Elimination) | IV | 3.9 ± 0.28 h | Human | |

| Total Clearance | IV | 40.3 ± 8.9 L/h | Human | |

| Renal Clearance | IV | 33.6 ± 12.3 L/h | Human |

Pharmacodynamics and Electrophysiological Effects

This compound's primary pharmacodynamic effect is a dose-dependent reduction in heart rate. Its electrophysiological profile has been investigated in both preclinical and clinical settings.

Preclinical Electrophysiological Effects in Conscious Dogs

| Parameter | Dose (mg/kg, IV) | Effect | Reference |

| Sinus Rate | 0.5 - 4.0 | ≤ 43% decrease | |

| Ventricular Rate | 0.5 - 4.0 | ≤ 44% decrease | |

| Atrial Rate | 0.5 - 4.0 | ≤ 31% increase | |

| Corrected Sinus Recovery Time (CSRT) | 2.0 - 4.0 | ≤ 71% increase | |

| Atrial Effective Refractory Period (AERP) | 0.5 - 4.0 | ≤ 33% increase | |

| Wenckebach Point (WP) | 0.5 - 4.0 | ≤ 33% decrease |

Clinical Electrophysiological Effects in Humans

| Parameter | Dose | Effect | Reference |

| Heart Rate (IV) | 40 mg | Sustained bradycardic effect | |

| Heart Rate (Oral) | 40 mg | Maximal decrease of 14.2 ± 8.1% | |

| Sinus Node Recovery Time | 40 mg IV | Increased | |

| Corrected Sinus Node Recovery Time | 40 mg IV | Increased (with autonomic blockade) | |

| Refractory Periods (Atrium, AV Node, Ventricle) | 40 mg IV | Unaffected | |

| Intraatrial, AV, and Intraventricular Conduction | 40 mg IV | Unaltered | |

| ECG Intervals (P-wave, PR, QRS, QTc) | 40 mg | Not significantly altered | |

| Systolic Blood Pressure | 40 mg | Slight decrease (3-8%) | |

| Diastolic Blood Pressure | 40 mg | Unchanged |

Antianginal and Antiarrhythmic Effects

In patients with stable angina, this compound (40 mg, three times a day) was shown to reduce the number of anginal attacks and nitroglycerine consumption. This anti-ischemic effect is primarily attributed to the reduction in heart rate, which decreases myocardial oxygen demand. This compound also demonstrated antiarrhythmic properties in animal models, preventing adrenaline-induced arrhythmias and reducing ouabain-induced ventricular tachycardia.

Experimental Protocols

Measurement of If Current using Voltage Clamp

Objective: To measure the effect of this compound on the hyperpolarization-activated current (If) in isolated sinoatrial node myocytes.

Methodology:

-

Cell Isolation: Sinoatrial node cells are enzymatically isolated from a suitable animal model (e.g., rabbit).

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed.

-

Solutions:

-

External Solution (Tyrode's solution): Contains (in mM): NaCl 140, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1, HEPES 10, Glucose 5.5; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: Contains (in mM): K-aspartate 130, MgCl₂ 2, EGTA 10, HEPES 10, ATP-Mg 2; pH adjusted to 7.2 with KOH.

-

-

Voltage Protocol:

-

Cells are held at a holding potential of -40 mV to inactivate sodium and calcium channels.

-

Hyperpolarizing voltage steps are applied in 10 mV increments, from -50 mV to -120 mV, for a duration of 2-3 seconds to activate the If current.

-

A depolarizing step to +10 mV is then applied to measure the tail current.

-

-

Data Acquisition and Analysis:

-

The current traces are recorded and filtered.

-

The amplitude of the If current is measured at the end of the hyperpolarizing pulse.

-

The protocol is repeated after perfusion of the cell with varying concentrations of this compound (e.g., 10 µM, 80 µM) to determine the dose-dependent inhibitory effect.

-

Current-voltage (I-V) relationships are plotted to analyze the voltage-dependence of the block.

-

Caption: Workflow for measuring If current with voltage clamp.

Preclinical Evaluation in Animal Models

Objective: To assess the in vivo effects of this compound on heart rate and cardiac electrophysiology.

Methodology:

-

Animal Model Selection: Conscious dogs are often used as they have a cardiac physiology that is relatively similar to humans. Anesthetized rats are used for ischemia models.

-

Instrumentation: Animals are instrumented for the measurement of ECG, blood pressure, and for drug administration (intravenous line).

-

Experimental Protocol (Conscious Dog Model):

-

Baseline electrophysiological parameters are recorded (sinus rate, CSRT, AERP, WP).

-

This compound is administered intravenously in escalating doses (e.g., 0.5, 1.0, 2.0 mg/kg).

-

Electrophysiological parameters and blood pressure are measured at set intervals after each dose.

-

Plasma samples may be collected to correlate drug concentration with physiological effects.

-

-

Data Analysis: Changes in electrophysiological parameters from baseline are calculated and tested for statistical significance.

Caption: Workflow for preclinical evaluation of this compound in an animal model.

Clinical Trial Design for Antianginal Efficacy

Objective: To evaluate the efficacy and safety of this compound in reducing anginal attacks in patients with stable angina.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, crossover trial.

-

Patient Population: Patients with angiographically confirmed coronary artery disease and stable angina pectoris.

-

Treatment Protocol:

-

Patients are randomly assigned to receive either this compound (e.g., 40 mg three times a day) or a matching placebo for a defined period (e.g., 10 weeks).

-

After a washout period, patients are crossed over to the other treatment arm.

-

-

Efficacy Endpoints:

-

Primary: Frequency of anginal attacks (recorded in patient diaries).

-

Secondary: Consumption of short-acting nitroglycerin, exercise tolerance on a treadmill, time to onset of ST-segment depression during exercise.

-

-

Safety Monitoring: Monitoring of adverse events, ECG parameters, and vital signs.

-

Statistical Analysis: Comparison of efficacy endpoints between the this compound and placebo treatment periods.

Caption: Workflow for a randomized, crossover clinical trial of this compound.

Conclusion

This compound is a noteworthy compound in cardiovascular pharmacology, primarily for its pioneering role as a specific bradycardic agent targeting the If current. Its mechanism of action, a direct inhibition of the pacemaker current in the sinoatrial node, provided a novel approach to heart rate reduction, distinct from the broader effects of beta-blockers and calcium channel blockers. While its clinical development was ultimately unsuccessful due to a lack of specificity and failure to demonstrate improved clinical outcomes in broad patient populations, this compound remains a significant research tool. The study of this compound has contributed to a deeper understanding of cardiac electrophysiology and has paved the way for the development of more selective If inhibitors, such as Ivabradine, which have found a place in modern cardiovascular therapy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound reduces heart-rate without blockade of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute effects of this compound on heart rate and blood pressure in healthy subjects and patients with hyperkinetic heart syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Further studies of this compound induced bradycardia in the presence of caesium - PubMed [pubmed.ncbi.nlm.nih.gov]

Alinidine's Impact on Cardiac Pacemaker Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alinidine, a derivative of clonidine, exerts a negative chronotropic effect on the heart by specifically targeting the pacemaker cells of the sinoatrial (SA) node. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on cardiac pacemaker cells, with a focus on its mechanism of action, quantitative effects on action potential parameters, and the experimental protocols used to elucidate these effects. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's cardiac actions.

Introduction

Cardiac pacemaker cells in the SA node are responsible for generating the electrical impulses that drive the heartbeat. The spontaneous diastolic depolarization, a key feature of these cells, is primarily driven by the "funny" current (If), a mixed sodium-potassium inward current activated upon hyperpolarization. This compound is a pharmacological agent known to reduce heart rate, and its primary mechanism involves the modulation of this crucial pacemaker current.[1][2][3] This document serves as an in-depth resource for professionals in cardiovascular research and drug development, detailing the cellular and ionic basis of this compound's bradycardic effects.

Mechanism of Action: Inhibition of the Funny Current (If)

This compound's principal effect on cardiac pacemaker cells is the dose-dependent reduction of the slope of diastolic depolarization.[4][5] This is achieved through the inhibition of the hyperpolarization-activated inward current, also known as the "funny" current (If) or Ih. By blocking the If current, this compound effectively slows down the rate at which the membrane potential of pacemaker cells drifts towards the threshold for firing an action potential, thereby prolonging the cardiac cycle and reducing the heart rate.

While the primary target of this compound is the If current, some studies suggest that it may also affect other ionic currents, such as the slow inward calcium current (Is) and the delayed rectifier potassium current (Ik), although to a lesser extent. However, the blockade of If is considered the main determinant of this compound's action. It is important to note that this compound's bradycardic effect is not mediated by the blockade of beta-adrenoceptors.

Signaling Pathway of If Current and this compound's Intervention

The If current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. The activity of these channels is dually regulated by voltage and intracellular cyclic adenosine monophosphate (cAMP). Sympathetic stimulation increases cAMP levels, which directly binds to HCN channels, shifting their activation to more positive potentials and increasing the heart rate. This compound intervenes by directly blocking the pore of the HCN channel, thus reducing the inward flow of positive ions and counteracting the depolarizing stimulus of the If current.

Quantitative Data on Electrophysiological Effects

The effects of this compound on the electrophysiological properties of cardiac pacemaker cells have been quantified in various studies. The following tables summarize the key findings from experiments conducted on rabbit and guinea pig sinoatrial node preparations.

Table 1: Effect of this compound on Spontaneous Cycle Length in Rabbit SA Node

| This compound Concentration (µM) | Prolongation of Spontaneous Cycle Length (ms, mean ± SD) | Percentage Increase (%) |

| 2.9 | 58 ± 28 | 13 ± 7 |

Data from a study on isolated rabbit right atria.

Table 2: Dose-Dependent Effects of this compound on Action Potential Parameters in Guinea Pig Nodal Fibers

| This compound Concentration (x 10-5 M) | Effect on Rate of Diastolic Depolarization | Effect on Action Potential Duration | Effect on Action Potential Amplitude | Effect on Maximum Diastolic Potential |

| 0.72 - 28.5 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase (up to 2.8 x 10-5 M) | Dose-dependent increase (up to 2.8 x 10-5 M) |

Data from a study on the isolated right auricle of the guinea-pig.

Table 3: Effects of this compound on Various Ionic Currents in Rabbit SA Node Cells

| Ionic Current | Effect of this compound |

| Hyperpolarization-activated inward current (Ih / If) | Reduced |

| Slow inward current (Is) | Suppressed (dose-dependently) |

| Outward current (Ik) | Suppressed (dose-dependently) |

Data from voltage-clamp experiments on rabbit sinoatrial node cells.

Experimental Protocols

The investigation of this compound's effects on cardiac pacemaker cells relies on established electrophysiological techniques, primarily intracellular microelectrode recordings and voltage-clamp experiments.

Preparation of Sinoatrial Node Tissue

-

Animal Model: New Zealand White rabbits or Dunkin-Hartley guinea pigs are commonly used.

-

Anesthesia: Animals are anesthetized, typically with sodium pentobarbital.

-

Heart Excision: The heart is rapidly excised and placed in a cardioplegic solution.

-

Dissection: The right atrium containing the sinoatrial node is dissected and mounted in a tissue bath.

-

Perfusion: The preparation is continuously superfused with a temperature-controlled (typically 35-37°C) and oxygenated Tyrode's solution.

Intracellular Microelectrode Recording

This technique is used to measure the action potentials of individual pacemaker cells.

-

Microelectrodes: Glass capillary microelectrodes with a tip resistance of 20-40 MΩ are filled with 3 M KCl.

-

Impaling Cells: The microelectrode is advanced into the SA node preparation to impale a single pacemaker cell.

-

Data Acquisition: The transmembrane potential is recorded using a high-input impedance amplifier. Parameters such as action potential amplitude, duration, maximum diastolic potential, and the rate of diastolic depolarization are measured.

-

Drug Application: this compound is added to the superfusing solution at various concentrations to determine its effects on the action potential parameters.

Voltage-Clamp Experiments

Voltage-clamp techniques are employed to isolate and measure specific ionic currents, such as the If current.

-

Cell Isolation: Single pacemaker cells are isolated from the SA node tissue using enzymatic digestion.

-

Patch-Clamp Configuration: The whole-cell patch-clamp configuration is typically used. A glass micropipette with a larger tip opening is sealed onto the membrane of a single cell.

-

Voltage Protocol for If Measurement:

-

Holding Potential: The cell membrane is held at a depolarized potential (e.g., -35 mV to -40 mV) to inactivate other voltage-gated channels.

-

Hyperpolarizing Pulses: A series of hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments) are applied to activate the If current.

-

Data Analysis: The amplitude and kinetics of the resulting inward current are measured and analyzed to determine the effect of this compound.

-

-

Solutions: The external and internal (pipette) solutions are specifically designed to isolate the If current by blocking other ionic currents with specific channel blockers (e.g., tetrodotoxin for sodium channels, cadmium for calcium channels).

Logical Relationship of this compound's Effects

The following diagram illustrates the logical cascade of events following the administration of this compound, leading to its ultimate physiological effect of reducing heart rate.

Conclusion

This compound effectively reduces heart rate by directly inhibiting the If current in cardiac pacemaker cells. This action leads to a decreased rate of diastolic depolarization and a prolongation of the cardiac cycle. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and safety profile of this compound and other If inhibitors. The provided visualizations of the underlying signaling pathways and experimental workflows offer a clear and concise summary of the core concepts related to this compound's mechanism of action.

References

- 1. Electrophysiological effects of this compound (ST 567) on sinoatrial node fibres in the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronotropic action of this compound on the isolated sinus node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as a model of the mode of action of specific bradycardic agents on SA node activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiological study of this compound in voltage clamped rabbit sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological effects of this compound on nodal and atrial fibers in the guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Alinidine's Molecular Landscape Beyond the If Current: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine, a clonidine derivative, is primarily recognized for its negative chronotropic effects, attributed to the inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, the molecular correlate of the "funny" or If current. This action led to its investigation as a bradycardic agent for conditions such as angina pectoris. However, the clinical development of this compound was halted due to a lack of sufficient target specificity, which resulted in a complex pharmacological profile extending beyond the If current.[1] This technical guide provides a comprehensive overview of the molecular targets of this compound beyond the If current, presenting quantitative data, detailed experimental methodologies, and visualizations of the implicated signaling pathways.

Off-Target Molecular Interactions of this compound

This compound's broader pharmacological footprint encompasses interactions with several other ion channels and receptors, contributing to its overall physiological effects. Notably, it exhibits activity at muscarinic acetylcholine receptors, adenosine receptors, and various ion channels, including potassium and calcium channels.

Quantitative Analysis of this compound's Off-Target Affinity

The following table summarizes the available quantitative data on the potency of this compound at its identified molecular targets other than the If current.

| Target | Species/Tissue | Parameter | Value | Reference |

| Muscarinic Receptors | Rat (atria) | pA₂ | 5.82 | [2] |

| Muscarinic Receptors | Guinea Pig (papillary muscle) | pA₂ | 5.58 | [2] |

| Adenosine A₁ Receptors | Rat (atria) | Concentration for 50% reduction of maximal adenosine effect | 64.6 µM | [3][4] |

| Slow Inward Ca²⁺ Current (Is) | Rabbit (sino-atrial node) | Concentration for suppression | Dose-dependent | |

| Outward K⁺ Current (Ik) | Rabbit (sino-atrial node) | Concentration for suppression | Dose-dependent |

Detailed Experimental Protocols

The characterization of this compound's off-target effects has been achieved through a variety of in vitro experimental techniques. Below are detailed methodologies for the key experiments cited.

Functional Assay for Muscarinic Antagonism: Schild Analysis

The anti-muscarinic properties of this compound were quantified using a functional assay in isolated atrial preparations, with the data analyzed by Schild regression to determine the pA₂ value.

Objective: To determine the affinity of a competitive antagonist (this compound) for its receptor by measuring the shift in the concentration-response curve of an agonist (oxotremorine).

Experimental Workflow:

Key Steps:

-

Tissue Preparation: Isolated rat atria are mounted in an organ bath under physiological conditions.

-

Agonist Response: A cumulative concentration-response curve to a muscarinic agonist like oxotremorine is generated to establish a baseline.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound.

-

Shifted Agonist Response: The agonist concentration-response curve is repeated in the presence of this compound.

-

Schild Analysis: The dose ratio (the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist) is calculated. This is repeated for several antagonist concentrations. A Schild plot of log(dose ratio - 1) against the negative logarithm of the antagonist concentration yields a straight line. The x-intercept of this line is the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Electrophysiological Assessment of Ion Channel Blockade: Whole-Cell Patch Clamp

The effects of this compound on ion channels are investigated using the whole-cell patch-clamp technique, which allows for the recording of ionic currents across the cell membrane of single cells.

Objective: To measure the effect of this compound on specific ion channel currents (e.g., ICa,L, IK) in isolated cardiomyocytes.

Experimental Workflow:

Key Steps:

-

Cell Preparation: Single cardiomyocytes are enzymatically isolated from the tissue of interest.

-

Whole-Cell Configuration: A glass micropipette forms a tight seal with the cell membrane, and the membrane patch is ruptured to allow electrical access to the cell's interior.

-

Voltage Clamp: The membrane potential is controlled by the patch-clamp amplifier.

-

Current Recording: Specific voltage protocols are applied to activate and record the ion current of interest (e.g., a depolarizing step to elicit L-type Ca²⁺ current).

-

Drug Application: this compound is applied to the cell via the perfusion system.

-

Data Analysis: The reduction in the current amplitude in the presence of this compound is measured to determine the extent of channel block and to calculate the IC₅₀.

Signaling Pathways Modulated by this compound's Off-Target Interactions

Muscarinic Receptor Antagonism

This compound acts as a competitive antagonist at muscarinic receptors. In the heart, the predominant muscarinic receptor subtype is the M₂, which is coupled to inhibitory G proteins (Gi/o). Antagonism of these receptors by this compound would counteract the effects of acetylcholine, leading to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This would oppose the primary bradycardic effect of this compound mediated by If inhibition.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. This compound reverses the descending staircase of isolated rat atria by an antimuscarinic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound antagonizes the myocardial effects of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Alinidine's Role in Modulating the Autonomic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alinidine, an N-allyl-derivative of clonidine, exerts a specific bradycardic effect by modulating the autonomic nervous system's control over cardiac rhythm.[1] Its primary mechanism of action is the inhibition of the hyperpolarization-activated "funny" current (If) in the sinoatrial (SA) node, the heart's natural pacemaker. This direct action on the SA node distinguishes it from many other heart rate-lowering agents, as it does not involve the blockade of β-adrenoceptors.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cardiac electrophysiology and hemodynamics, and detailed experimental protocols for its study.

Mechanism of Action: Targeting the Cardiac Pacemaker Current

This compound's primary pharmacological effect is the selective inhibition of the If current in the pacemaker cells of the SA node.[4] The If current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is crucial for the diastolic depolarization phase of the cardiac action potential, which determines the heart rate. By blocking this current, this compound slows the rate of diastolic depolarization, leading to a dose-dependent reduction in the spontaneous firing rate of the SA node and consequently, a decrease in heart rate.[1]

While the precise binding affinity (Kd) or half-maximal inhibitory concentration (IC50) of this compound for the If current is not extensively reported, studies have demonstrated its effectiveness at micromolar concentrations in isolated SA node preparations. Notably, this compound's development was halted due to a lack of sufficient target specificity, as it was also found to have blocking effects on calcium and potassium channels, contributing to an elongation of the action potential repolarization.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway through which this compound modulates the heart rate.

Modulation of the Autonomic Nervous System

A key feature of this compound is its ability to reduce heart rate without directly interfering with the sympathetic nervous system's beta-adrenergic receptors. This is in contrast to beta-blockers, which competitively inhibit these receptors.

-

Lack of Beta-Blockade: Studies have shown that this compound does not prevent the positive chronotropic effects of isoprenaline, a non-selective β-agonist. This indicates that its mechanism of action is independent of the beta-adrenergic signaling pathway.

-

Minimal Impact on Blood Pressure: Unlike its parent compound clonidine, which has significant central sympatholytic effects leading to a decrease in blood pressure, this compound has been observed to cause minimal changes in blood pressure at therapeutic doses.

-

Interaction with Parasympathetic Tone: The bradycardic effect of this compound is not altered by atropine, a muscarinic receptor antagonist, suggesting its action is also independent of the parasympathetic nervous system's influence on the heart.

The following diagram illustrates the logical relationship of this compound's effect in the context of autonomic modulation.

Quantitative Data

The following tables summarize the quantitative data on this compound's effects from various studies.

Table 1: In Vitro Effects of this compound

| Parameter | Preparation | Concentration | Effect | Reference |

| Spontaneous Activity | Isolated Rabbit SA Node Cells | 10 µM | Variable decrease in rate | |

| Spontaneous Activity | Isolated Rabbit SA Node Cells | 80 µM | Slowed rate of spontaneous activity | |

| Adenosine Antagonism | Isolated Left Rat Atria | 64.6 µM | 50% reduction of maximal adenosine effect | |

| Adenosine Antagonism | Isolated Rat Right Ventricle | 91.1 µM | Full antagonism of adenosine's negative inotropic effect |

Table 2: In Vivo and Clinical Effects of this compound

| Parameter | Model/Subject | Dosage | Effect | Reference |

| Heart Rate | Healthy Volunteers | 40 mg & 80 mg (oral) | Significant reduction in exercise tachycardia | |

| Heart Rate | Healthy Volunteers | 40 mg (i.v. and oral) | Max. decrease of 19.2% (i.v.) and 14.2% (oral) | |

| Heart Rate | Patients with Hyperkinetic Heart Syndrome | 0.5 mg/kg (i.v.) | Reduction at rest and during exercise | |

| Heart Rate | Patients with Chronic Congestive Heart Failure | 45 mg bolus + 10 mg/hr infusion | 14% decrease at rest, 13% during exercise | |

| Blood Pressure | Healthy Volunteers | 40 mg & 80 mg (oral) | 80 mg dose reduced arterial pressure | |

| Blood Pressure | Patients with Hyperkinetic Heart Syndrome | 0.5 mg/kg (i.v.) | No significant change | |

| Diastolic Perfusion Time | Patients with Chronic Stable Angina | 30 mg t.i.d. | Increased during exercise | |

| Exercise Duration | Patients with Chronic Stable Angina | 30 mg t.i.d. | Increased from 246.7s to 346.6s |

Experimental Protocols

Isolation of Sinoatrial Node Myocytes for Patch-Clamp Studies

This protocol is adapted from methods for isolating murine sinoatrial node cells.

Materials:

-

Langendorff perfusion apparatus

-

Enzyme solution (e.g., collagenase type II, protease)

-

Low Ca2+/Mg2+ Tyrode's solution

-

KB solution (for washing)

-

Laminin-coated coverslips

Procedure:

-

Heart Excision: Anesthetize the animal (e.g., mouse or rabbit) and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Tyrode's solution.

-

Langendorff Perfusion: Cannulate the aorta and mount the heart on the Langendorff apparatus. Perfuse retrogradely with oxygenated Tyrode's solution to clear the coronary circulation of blood.

-

Enzymatic Digestion: Switch the perfusion to an enzyme-containing solution. The duration of digestion is critical and should be monitored by observing changes in the heart's appearance and the perfusate flow rate.

-

Dissection of the SA Node: After digestion, detach the heart and dissect the sinoatrial node region under a dissecting microscope.

-

Cell Dissociation: Transfer the SA node tissue to a tube with a low Ca2+/Mg2+ solution and gently triturate with a fire-polished Pasteur pipette to release individual myocytes.

-

Washing and Plating: Wash the dissociated cells in KB solution and then plate them on laminin-coated coverslips for subsequent patch-clamp experiments.

The following diagram outlines the experimental workflow for isolating SA node cells.

Voltage-Clamp Protocol for Measuring If Current

This protocol is a generalized procedure for whole-cell patch-clamp recording of the If current in isolated SA node myocytes.

Materials:

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular and extracellular solutions

-

Data acquisition system and software

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Cell Selection: Place the coverslip with isolated SA node cells on the microscope stage and select a healthy, relaxed myocyte.

-

Gigaohm Seal Formation: Approach the selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Protocol:

-

Set the holding potential to a level where If is deactivated (e.g., -35 to -40 mV).

-

Apply a series of hyperpolarizing voltage steps to activate the If current (e.g., from -40 mV down to -120 mV in 10 mV increments).

-

Record the resulting inward currents at each voltage step.

-

-

Drug Application: Perfuse the cell with an extracellular solution containing this compound at the desired concentration and repeat the voltage-clamp protocol to measure the drug's effect on the If current.

-

Data Analysis: Analyze the recorded currents to determine the current-voltage relationship and the extent of If inhibition by this compound.

Conclusion

This compound represents a class of drugs that modulate the autonomic nervous system's control of heart rate through a direct action on the sinoatrial node, rather than by interacting with adrenergic or muscarinic receptors. Its mechanism of inhibiting the If current provides a targeted approach to reducing heart rate. While its clinical development was halted due to off-target effects, the study of this compound has provided valuable insights into the fundamental mechanisms of cardiac pacemaking and has paved the way for the development of more specific If inhibitors. The experimental protocols detailed in this guide provide a framework for the continued investigation of compounds that modulate cardiac automaticity.

References

- 1. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells [bio-protocol.org]

- 2. Langendorff heart - Wikipedia [en.wikipedia.org]

- 3. This compound reduces heart-rate without blockade of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]

Alinidine: An In-depth Technical Guide to its Anti-Ischemic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine is a bradycardic agent that has been investigated for its potential anti-ischemic effects. Unlike beta-blockers, which also reduce heart rate, this compound's primary mechanism of action is the selective inhibition of the pacemaker current (If) in the sinoatrial (SA) node.[1][2] This specific action on the heart's natural pacemaker allows for a reduction in heart rate and consequently myocardial oxygen demand, without the negative inotropic effects or bronchospasm associated with beta-blockade.[3][4] This technical guide provides a comprehensive overview of the anti-ischemic properties of this compound, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to evaluate its efficacy.

Core Mechanism of Action: Selective Bradycardia

This compound exerts its primary effect by directly targeting the sinoatrial node, the heart's natural pacemaker.[5] It selectively inhibits the "funny" current (If), an inward sodium-potassium current that plays a crucial role in the diastolic depolarization of pacemaker cells. By blocking this current, this compound decreases the slope of diastolic depolarization, leading to a prolongation of the cardiac cycle and a reduction in heart rate. This heart rate reduction is a key factor in its anti-ischemic properties, as it decreases myocardial oxygen consumption. Notably, this compound does not significantly affect cardiac conduction, contractility, or beta-adrenergic receptors, distinguishing its pharmacological profile from other bradycardic agents.

Quantitative Data on Anti-Ischemic and Hemodynamic Effects

The following tables summarize the quantitative data from various preclinical and clinical studies investigating the effects of this compound.

Table 1: Hemodynamic Effects of this compound in Patients with Heart Conditions

| Parameter | Patient Population | This compound Dose | Change | Reference |

| Heart Rate (Rest) | Chronic Congestive Heart Failure | 45 mg bolus + 10 mg/hr infusion | ↓ 14% | |

| Heart Rate (Exercise) | Chronic Congestive Heart Failure | 45 mg bolus + 10 mg/hr infusion | ↓ 13% | |

| Systolic Blood Pressure (Rest) | Chronic Congestive Heart Failure | 45 mg bolus + 10 mg/hr infusion | ↓ 6% | |

| Systolic Blood Pressure (Exercise) | Chronic Congestive Heart Failure | 45 mg bolus + 10 mg/hr infusion | ↓ 14% | |

| Cardiac Index | Chronic Congestive Heart Failure | 45 mg bolus + 10 mg/hr infusion | ↓ 10% | |

| Rate-Pressure Product (Rest) | Chronic Congestive Heart Failure | 45 mg bolus + 10 mg/hr infusion | ↓ 19% | |

| Rate-Pressure Product (Exercise) | Chronic Congestive Heart Failure | 45 mg bolus + 10 mg/hr infusion | ↓ 24% | |

| Heart Rate | Unstable Angina/Myocardial Infarction | Up to 40 mg | ↓ 14 ± 7 bpm | |

| Mean Arterial Pressure | Unstable Angina/Myocardial Infarction | Up to 40 mg | ↓ 3 ± 6 mmHg | |

| Cardiac Output | Unstable Angina/Myocardial Infarction | Up to 40 mg | ↓ 0.5 ± 0.6 L/min | |

| Stroke Volume | Unstable Angina/Myocardial Infarction | Up to 40 mg | Unchanged |

Table 2: Effects of this compound on Myocardial Ischemia Parameters

| Parameter | Study Model | This compound Dose | Effect | Reference |

| Anginal Attacks | Patients with Stable Angina | 40 mg t.i.d. | Reduced number | |

| Nitroglycerine Consumption | Patients with Stable Angina | 40 mg t.i.d. | Reduced consumption | |

| Ischemic ST-segment Depression | Patients with Stable Angina | 40 mg t.i.d. | Diminished | |

| Exercise Tolerance | Patients with Stable Angina | 40 mg t.i.d. | Improved | |

| Time to 0.1-mV ST Depression | Patients with Stable Angina | 30 mg t.i.d. | Increased from 98.3 to 187.2 s | |

| Total Exercise Duration | Patients with Stable Angina | 30 mg t.i.d. | Increased from 246.7 to 346.6 s | |

| Myocardial Lactate Uptake | Patients with Coronary Artery Disease | 50 mg | Increased | |

| Ischemic Systolic Shortening | Anesthetized Dogs | 0.25-1.0 mg/kg i.v. | Improved from 9.2% to 17.5% | |

| Mortality and Ventricular Fibrillation | Rats with Coronary Artery Occlusion | 1-6 mg/kg i.v. | Reduced |

Detailed Experimental Protocols

The anti-ischemic properties of this compound have been investigated using a variety of experimental models, from isolated heart preparations to in vivo animal studies and clinical trials in humans. Below are detailed methodologies for some of the key experiments cited.

Langendorff Isolated Rat Heart Preparation

This ex vivo model is used to assess the direct effects of a substance on the heart, independent of systemic neural and hormonal influences.

-

Objective: To evaluate the cardioprotective effects of this compound during low-flow ischemia.

-

Animal Model: Male rats.

-

Procedure:

-

Hearts are rapidly excised and mounted on a Langendorff apparatus via the aorta.

-

The hearts are retrogradely perfused with a Tyrode solution (a physiological salt solution) at a constant pressure and temperature.

-

A balloon is inserted into the left ventricle to measure isovolumetric ventricular pressure.

-

The hearts are paced at a constant rate (e.g., 5 Hz) to control for heart rate variability.

-

Low-flow ischemia is induced by reducing the perfusion rate for a specified duration (e.g., 60 minutes).

-

This compound is infused into the perfusate during the ischemic period.

-

Hemodynamic parameters (e.g., left ventricular pressure) and biochemical markers (e.g., myocardial ATP, phosphocreatine, lactate) are measured at baseline and after ischemia.

-

References

- 1. This compound as a model of the mode of action of specific bradycardic agents on SA node activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological effects of this compound (ST 567) on sinoatrial node fibres in the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Acute haemodynamic effects of a specific bradycardic agent in patients with coronary heart disease and impaired left ventricular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pacemaker selectivity: influence on rabbit atria of ionic environment and of this compound, a possible anion antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Alinidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine, a clonidine derivative, emerged in early research as a promising bradycardic agent with a mechanism of action distinct from beta-blockers and calcium channel antagonists.[1] Its development, however, was halted primarily due to a lack of target specificity, with notable off-target effects on various ion channels.[2] Despite this, the unique heart rate-lowering properties of this compound have spurred continued interest in its derivatives, with the aim of identifying analogues with improved selectivity and therapeutic potential for cardiovascular diseases such as angina and arrhythmias. This technical guide provides a comprehensive overview of the early-stage research on this compound and its derivatives, focusing on their synthesis, pharmacological evaluation, and structure-activity relationships.

Mechanism of Action

This compound exerts its primary pharmacological effect on the sinoatrial (SA) node, the heart's natural pacemaker. It selectively slows the rate of diastolic depolarization in pacemaker fibers, leading to a decrease in heart rate.[3][4] This effect is attributed to the modulation of several key ion currents involved in the cardiac action potential.

Key Ion Channel Interactions:

-

Hyperpolarization-activated "funny" current (If) or pacemaker current (Ih): this compound has been shown to reduce this inward current, which is a critical determinant of the diastolic depolarization rate in SA node cells.[2]

-

Slow inward current (Is) or L-type calcium current (ICa,L): this compound suppresses this current in a dose-dependent manner.

-

Outward potassium current (Ik): The drug also reduces this repolarizing current.

The combined effect of inhibiting these currents leads to a prolongation of the cardiac action potential and a slowing of the heart rate. The lack of specificity in these interactions, however, contributes to the potential for off-target effects.

A diagram illustrating the proposed mechanism of action of this compound on sinoatrial node pacemaker cells is presented below.

Figure 1: Proposed Mechanism of Action of this compound.

Synthesis of this compound Derivatives

Detailed synthetic procedures for a wide range of this compound derivatives are not extensively reported in publicly available literature. However, the synthesis of related 2-(arylimino)imidazolidine derivatives provides a general framework that can be adapted. A common approach involves the reaction of an appropriately substituted aniline with a cyclizing agent to form the imidazolidine ring.

General Synthetic Workflow:

A plausible synthetic workflow for generating this compound derivatives is outlined below. This process typically starts with a substituted aniline, which undergoes a series of reactions to introduce the imidazolidine moiety and subsequent modifications to the side chain.

Figure 2: General Synthetic Workflow for this compound Derivatives.

Pharmacological Evaluation: Experimental Protocols

The preclinical assessment of this compound derivatives typically involves a combination of in vitro and in vivo models to characterize their cardiovascular effects.

In Vitro Electrophysiology

Objective: To determine the effects of this compound derivatives on specific ion channels in isolated cardiac myocytes.

Methodology: Patch-Clamp Electrophysiology on Isolated Sinoatrial Node Cells

-

Cell Isolation: Sinoatrial node cells are enzymatically isolated from rabbit hearts.

-

Recording: Whole-cell patch-clamp recordings are performed to measure ion currents.

-

Currents Measured: The effects of the test compounds are evaluated on the hyperpolarization-activated "funny" current (If), the L-type calcium current (ICa,L), and the delayed rectifier potassium current (IK).

-

Data Analysis: Concentration-response curves are generated to determine the IC50 values for the inhibition of each current.

Ex Vivo Isolated Heart Model

Objective: To assess the integrated cardiac effects of this compound derivatives on heart rate, contractility, and coronary flow in an isolated heart preparation.

Methodology: Langendorff Perfused Rat Heart

-

Heart Isolation: The heart is rapidly excised from an anesthetized rat and mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated Krebs-Henseleit solution at a constant pressure or flow.

-

Measurements: A balloon catheter is inserted into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate (HR), and the rate of pressure change (±dP/dt). Coronary flow is also monitored.

-

Drug Administration: this compound derivatives are infused into the perfusion solution at various concentrations.

-

Ischemia-Reperfusion Protocol: To assess potential cardioprotective effects, a period of global ischemia can be induced by stopping the perfusion, followed by a period of reperfusion.

A diagram of the Langendorff perfused heart experimental workflow is provided below.

Figure 3: Langendorff Perfused Heart Experimental Workflow.

Quantitative Data and Structure-Activity Relationships (SAR)

Comprehensive quantitative data for a series of this compound derivatives is scarce in the published literature. The following table summarizes representative data for this compound to provide a baseline for comparison.

Table 1: Pharmacological Data for this compound

| Parameter | Species | Preparation | Value | Reference |

| Heart Rate Reduction | ||||

| Dose-dependent prolongation of spontaneous cycle length | Rabbit | Isolated right atria | 13% ± 7% at 2.9 µM | |

| Electrophysiological Effects | ||||

| Suppression of Is (slow inward current) | Rabbit | SA node cells | Dose-dependent | |

| Suppression of Ik (outward current) | Rabbit | SA node cells | Dose-dependent | |

| Reduction of Ih (hyperpolarization-activated inward current) | Rabbit | SA node cells | Dose-dependent |

Structure-Activity Relationships (SAR):

Early research on clonidine and related imidazolines provides some insights into the SAR for this class of compounds. Key structural features influencing activity include:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for activity.

-

The Imidazolidine Ring: Modifications to this ring can significantly alter the pharmacological profile.

-

The N-Allyl Group: In this compound, this group is crucial for its specific bradycardic action. Exploration of different substituents at this position is a key area for the design of novel derivatives.

The logical relationship for a hypothetical SAR study is depicted below.

Figure 4: Logical Flow for a Structure-Activity Relationship Study.

Future Directions

The development of novel this compound derivatives with enhanced selectivity for the If current remains a key objective. A more favorable therapeutic profile could be achieved by minimizing off-target effects on other cardiac ion channels. Future research should focus on:

-

Rational Drug Design: Utilizing computational modeling to design derivatives with improved binding affinity and selectivity for the HCN channels that underlie the If current.

-

Systematic SAR Studies: Synthesizing and screening a focused library of this compound analogues to build a comprehensive SAR dataset.

-

Advanced Preclinical Models: Employing more sophisticated preclinical models, such as induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), to better predict human cardiac responses.

Conclusion

Early-stage research on this compound has laid the groundwork for the development of a novel class of bradycardic agents. While the parent compound was limited by its lack of specificity, the exploration of its derivatives holds promise for the discovery of new therapeutics for cardiovascular disorders. A thorough understanding of the synthesis, pharmacology, and structure-activity relationships of these compounds is essential for advancing this field of research. This guide provides a foundational overview to support the efforts of researchers and drug development professionals in this endeavor.

References

- 1. Specific bradycardic agents--a novel pharmacological class? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological study of this compound in voltage clamped rabbit sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronotropic action of this compound on the isolated sinus node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiological effects of this compound on nodal and atrial fibers in the guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Alinidine Dose-Response in the Isolated Rabbit Sinoatrial Node

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-dependent effects of alinidine on the electrophysiology of the isolated rabbit sinoatrial (SA) node. The information is intended to guide researchers in designing and executing experiments to study the chronotropic effects of this compound and similar compounds.

Introduction

This compound is a bradycardic agent that has been shown to reduce heart rate by directly acting on the sinoatrial node[1][2][3]. Its primary mechanism of action involves the inhibition of the hyperpolarization-activated "funny" current (If or Ih), a key determinant of diastolic depolarization and pacemaker rate in SA node cells[4][5]. Understanding the dose-response relationship of this compound is crucial for evaluating its therapeutic potential and for the development of novel heart rate-lowering drugs. This document summarizes the quantitative effects of this compound on rabbit SA node preparations and provides detailed protocols for replicating these studies.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the dose-dependent electrophysiological effects of this compound on the isolated rabbit sinoatrial node as reported in the literature.

| Concentration | Effect on Spontaneous Cycle Length / Frequency | Effect on Diastolic Depolarization | Other Electrophysiological Effects | Reference |

| 0.3 - 100 µg/ml | Dose-dependent decrease in spontaneous frequency. | Dose-dependent decrease in the slope of diastolic depolarization. | At >10 µg/ml, decreased maximum rate of rise and amplitude of action potentials. At 100 µg/ml, depolarization of the maximum diastolic potential. Delayed repolarization. | |

| 0.57 - 29 x 10-6 M | Dose-dependent prolongation of the spontaneous cycle length. At 2.9 µM, a 13% ± 7% increase (58 ± 28 ms). | Selective slowing of phase 4-depolarization. | Increased corrected sinus node recovery time. Prolonged repolarization of latent and atrial fibers. Increased atrial effective refractory period by ~10%. | |

| 0.7 - 14.3 µmol/L | Decrease in heart rate. | Decreased rate of diastolic depolarization. | Prolonged the terminal part of the action potential. | |

| 10 µM | Variable decrease in the rate of spontaneous activity. | - | Increased membrane resistance. | |

| 80 µM | Slowed rate of spontaneous activity. | Decrease in the rate of diastolic depolarization. | - |

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the blockade of the If current in sinoatrial node pacemaker cells. This current, carried mainly by Na+ and K+ ions, is responsible for the spontaneous diastolic depolarization that drives the pacemaker potential to the threshold for firing an action potential. By inhibiting this current, this compound slows the rate of diastolic depolarization, thereby reducing the heart rate.